molecular formula C18H13NO4S2 B10812420 [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B10812420
M. Wt: 371.4 g/mol
InChI Key: NJNBOILPWXEYGR-XNTDXEJSSA-N
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Description

[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 3-phenoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are exploring its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Rhodanine Derivatives: Compounds with a rhodanine core structure, known for their diverse biological activities.

    Indole Derivatives: Compounds containing an indole nucleus, which also exhibit a wide range of biological activities.

Uniqueness

What sets [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid apart from similar compounds is its specific structural features, such as the phenoxybenzylidene moiety and the thioxo group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c20-16(21)11-19-17(22)15(25-18(19)24)10-12-5-4-8-14(9-12)23-13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNBOILPWXEYGR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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